molecular formula C17H13Cl2N3O2 B11474604 3-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide

3-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11474604
M. Wt: 362.2 g/mol
InChI Key: WOTRCUSTGZUMSQ-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide is a chemical compound that belongs to the oxadiazole class. This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing oxygen and nitrogen atoms. The compound also features two chlorophenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide typically involves the reaction of 4-chlorobenzohydrazide with 4-chlorophenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazide, which then cyclizes to form the oxadiazole ring. The reaction conditions usually involve heating the reaction mixture to a temperature of around 100-120°C for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide is unique due to its specific oxadiazole ring structure and the presence of two chlorophenyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C17H13Cl2N3O2

Molecular Weight

362.2 g/mol

IUPAC Name

3-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C17H13Cl2N3O2/c18-13-5-1-11(2-6-13)9-10-20-16(23)17-21-15(22-24-17)12-3-7-14(19)8-4-12/h1-8H,9-10H2,(H,20,23)

InChI Key

WOTRCUSTGZUMSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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